2-(1,4-diazepan-1-yl)-N,N-diethylacetamide: A Comprehensive Guide to Synthesis, Properties, and Pharmacophore Applications
2-(1,4-diazepan-1-yl)-N,N-diethylacetamide: A Comprehensive Guide to Synthesis, Properties, and Pharmacophore Applications
Executive Summary
In the landscape of modern medicinal chemistry, the design of flexible, yet structurally robust pharmacophores is critical for navigating complex receptor binding pockets. 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (CAS: 87055-46-7) represents a highly versatile, bifunctional building block[1]. By combining the unique conformational flexibility of a 7-membered homopiperazine (1,4-diazepane) ring with the lipophilic, hydrogen-bond accepting properties of an N,N-diethylacetamide moiety, this compound serves as a privileged scaffold.
As a Senior Application Scientist, I frequently utilize this intermediate in the synthesis of combinatorial libraries targeting G-protein coupled receptors (GPCRs), kinase inhibitors, and central nervous system (CNS) targets such as Sigma-1 and Sigma-2 receptors[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic protocol, and its strategic application in drug design.
Physicochemical Profiling & Structural Analysis
The structural architecture of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is defined by two distinct domains:
-
The Homopiperazine Core: Unlike the rigid 6-membered piperazine ring, the 7-membered 1,4-diazepane ring possesses a higher degree of conformational freedom. This allows the secondary amine (N4) to act as an optimal vector for further derivatization, while the tertiary amine (N1) maintains a basic center capable of forming critical salt bridges with target proteins.
-
The Acetamide Side Chain: The N,N-diethylacetamide group provides a sterically demanding, lipophilic tail. The carbonyl oxygen acts as a potent hydrogen-bond acceptor, a motif frequently recognized by the hydrophobic sub-pockets of CNS targets[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide |
| CAS Registry Number | 87055-46-7[1] |
| Molecular Formula | C₁₁H₂₃N₃O[1] |
| Molecular Weight | 213.32 g/mol [1] |
| SMILES String | CCN(C(CN1CCNCCC1)=O)CC[1] |
| Physical State | Pale yellow to colorless viscous oil |
| Solubility | Soluble in DCM, MeOH, DMSO, and Acetonitrile |
Synthetic Methodology: Regiocontrolled N-Alkylation
The synthesis of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide relies on the nucleophilic substitution (S_N2) of 1,4-diazepane with 2-chloro-N,N-diethylacetamide[3]. The primary challenge in this synthesis is regiocontrol —preventing the bis-alkylation of the highly nucleophilic homopiperazine diamine.
Causality in Experimental Design
-
Stoichiometric Asymmetry (5.0 eq of 1,4-diazepane): Homopiperazine contains two secondary amines of nearly identical basicity and nucleophilicity. A 1:1 stoichiometric ratio inevitably yields a statistical mixture of unreacted starting material, the desired mono-alkylated product, and a bis-alkylated byproduct. By using a massive molar excess of the diamine, the reaction is kinetically driven toward mono-alkylation. The unreacted, highly volatile homopiperazine is easily recovered via vacuum distillation during workup.
-
Choice of Base (K₂CO₃): A mild, insoluble inorganic base is utilized to scavenge the HCl byproduct. Unlike organic bases (e.g., triethylamine), K₂CO₃ does not compete as a nucleophile and prevents the protonation of the unreacted amines, which would otherwise stall the catalytic cycle.
-
Solvent Selection (Anhydrous CH₃CN): Acetonitrile is a polar aprotic solvent that dissolves both the highly polar homopiperazine and the alkylating agent, while its high dielectric constant accelerates the S_N2 transition state.
Step-by-Step Protocol
Step 1: Preparation of the Alkylating Agent (If not commercially sourced)
-
Dissolve diethylamine (2.2 eq) in anhydrous dichloromethane (DCM) and cool to 0°C under an inert N₂ atmosphere.
-
Dropwise add chloroacetyl chloride (1.0 eq) over 30 minutes. The excess diethylamine acts as both the reactant and the acid scavenger[3].
-
Perform an aqueous wash (1M HCl, then Brine), dry the organic layer over Na₂SO₄, and concentrate in vacuo to yield 2-chloro-N,N-diethylacetamide as a pinkish/pale oil[3].
Step 2: Regioselective N-Alkylation
-
In a round-bottom flask, dissolve 1,4-diazepane (5.0 eq) in anhydrous acetonitrile (0.2 M relative to the limiting reagent).
-
Add finely powdered, oven-dried K₂CO₃ (2.0 eq) and stir the suspension at room temperature for 15 minutes.
-
Cool the mixture to 0°C. Add 2-chloro-N,N-diethylacetamide (1.0 eq) dropwise over 1 hour. Note: The alkylation is exothermic; controlled addition prevents thermal runaway and minimizes bis-alkylation.
-
Remove the ice bath and heat the reaction to 60°C for 12 hours.
Step 3: Workup and Purification
-
Filter the reaction mixture through a Celite pad to remove inorganic salts (KCl, K₂CO₃).
-
Concentrate the filtrate under reduced pressure to remove acetonitrile and the bulk of the excess 1,4-diazepane (b.p. 169°C; requires high vacuum).
-
Chromatographic Purification: Purify the crude residue via flash column chromatography. Critical Step: Because the product is a highly polar diamine, standard silica will cause severe peak tailing. Use a solvent system of DCM:MeOH:NH₄OH (90:9:1). The 1% aqueous ammonium hydroxide suppresses the ionization of the amines on the acidic silica surface, ensuring sharp elution bands.
Fig 1. Step-by-step synthetic workflow emphasizing regiocontrol during S_N2 N-alkylation.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified. The presence of a single secondary amine N-H stretch and the correct integration of the diethyl groups are paramount.
Table 2: Expected Analytical Signatures
| Technique | Expected Data / Signals |
| LC-MS (ESI+) | [M+H]⁺ m/z calculated for C₁₁H₂₄N₃O⁺: 214.19; Found: 214.2[1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.35 (q, 4H, diethyl CH₂), 3.20 (s, 2H, acetyl CH₂), 2.95-2.65 (m, 8H, diazepane ring), 1.15 (t, 6H, diethyl CH₃). Note: Broad singlet ~2.0 ppm for NH. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.5 (C=O), 61.2, 54.5, 48.3, 46.1, 41.2, 40.5, 29.8, 14.5, 13.1. |
| FT-IR (ATR) | ~3300 cm⁻¹ (N-H stretch, secondary amine), ~1640 cm⁻¹ (C=O stretch, tertiary amide). |
Applications in Medicinal Chemistry & Drug Design
The true value of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide lies in its utility as a foundational scaffold for library generation.
Target Engagement: Sigma Receptors and GPCRs
Recent literature highlights the use of homopiperazine analogs connected to lipophilic tails (like acetamides) in the development of high-affinity Sigma-1 (σ1) and Sigma-2 (σ2) receptor ligands[2]. The secondary amine (N4) of our title compound can be subjected to:
-
Reductive Amination: With substituted benzaldehydes to probe deep hydrophobic pockets.
-
Buchwald-Hartwig Cross-Coupling: With heteroaryl halides to generate kinase hinge-binding motifs.
-
Acylation/Sulfonylation: To tune the overall basicity and LogD of the final drug candidate.
The N,N-diethylacetamide moiety consistently acts as a metabolic stabilizer (compared to esters) and a potent hydrogen bond acceptor, orienting the molecule favorably within the receptor's binding cleft[2].
Fig 2. Pharmacophore mapping and application logic in receptor-targeted drug design.
Handling, Stability, and Storage Protocols
To maintain the chemical integrity of this building block, strict storage protocols must be adhered to:
-
Atmospheric Sensitivity: As a secondary amine, the compound is susceptible to atmospheric carbon dioxide, forming carbamate salts over time. It must be stored under an inert atmosphere (Argon or Nitrogen).
-
Storage Temperature: Store at 2–8 °C to prevent oxidative degradation of the homopiperazine ring.
-
Hygroscopicity: The compound is highly hygroscopic. Exposure to moisture will lead to inaccurate mass measurements during library synthesis. Always equilibrate the sealed container to room temperature before opening to prevent condensation.
Conclusion
2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is far more than a simple chemical catalog entry; it is a strategically designed pharmacophore module. By understanding the causality behind its synthesis—specifically the stringent requirements for regiocontrol during N-alkylation—and leveraging its unique physicochemical profile, medicinal chemists can rapidly access vast areas of biologically relevant chemical space. Its proven track record in the synthesis of CNS-active agents and receptor ligands cements its status as an indispensable tool in modern drug discovery.
